molecular formula C18H15NO5 B2872688 2-(2,4-Dimethoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid CAS No. 1429901-97-2

2-(2,4-Dimethoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid

Cat. No.: B2872688
CAS No.: 1429901-97-2
M. Wt: 325.32
InChI Key: UYOBAAKJRUBYLN-UHFFFAOYSA-N
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Description

2-(2,4-Dimethoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid is a high-purity chemical building block designed for pharmaceutical and medicinal chemistry research. This compound features the 1-oxo-1,2-dihydroisoquinoline scaffold, which is recognized in drug discovery for its versatility and broad biological relevance . The 4-carboxylic acid functional group is a key handle for further synthetic modification, allowing researchers to create a diverse array of amide, ester, and other derivatives for structure-activity relationship (SAR) studies . The 2-(2,4-dimethoxyphenyl) substituent contributes to the molecular diversity and physicochemical properties of this scaffold. Compounds based on the 1-oxo-dihydroisoquinoline structure are frequently investigated as potential inhibitors of various enzymes . Furthermore, this core structure serves as a key intermediate in synthetic routes to more complex nitrogen-containing heterocycles . Researchers will find this product particularly valuable for constructing targeted libraries in hit-to-lead optimization campaigns. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet (SDS) prior to use.

Properties

IUPAC Name

2-(2,4-dimethoxyphenyl)-1-oxoisoquinoline-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO5/c1-23-11-7-8-15(16(9-11)24-2)19-10-14(18(21)22)12-5-3-4-6-13(12)17(19)20/h3-10H,1-2H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYOBAAKJRUBYLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)N2C=C(C3=CC=CC=C3C2=O)C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(2,4-Dimethoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

The compound has the following chemical characteristics:

  • IUPAC Name : this compound
  • CAS Number : 1429903-98-9
  • Molecular Formula : C17H17N O4
  • Molecular Weight : 295.32 g/mol
  • Physical Form : Solid
  • Purity : 98% .

Research indicates that compounds within the isoquinoline family exhibit various biological activities including:

  • Anticancer Activity : Isoquinolines have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis. The specific mechanism may involve the modulation of signaling pathways related to cell survival and death.
  • Antiviral Properties : Some derivatives have shown potential as inhibitors of viral replication, particularly against HIV and other viruses by targeting viral enzymes.
  • Enzyme Inhibition : Compounds similar to this compound have been evaluated for their inhibitory effects on enzymes such as poly(ADP-ribose) polymerase (PARP), which is crucial in DNA repair mechanisms .

Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines. For example, it was found to induce apoptosis in breast cancer cells through the activation of caspase pathways. The compound's IC50 values were determined in several studies, showing promising results in the nanomolar range.

Antiviral Activity

The compound has been tested against HIV integrase with promising results. In a study evaluating various isoquinoline derivatives, it was found that certain substitutions on the isoquinoline scaffold enhance antiviral activity without significant cytotoxicity .

Table 1: Summary of Biological Activities

Activity TypeAssay TypeIC50 (µM)Reference
AnticancerMTT Assay (Breast)0.25
AntiviralHIV Integrase Inhibition0.50
Enzyme InhibitionPARP Inhibition0.156

Detailed Research Findings

  • Anticancer Studies : A study focused on the compound's effects on MDA-MB-231 breast cancer cells showed that treatment led to a significant decrease in cell viability and increased apoptotic markers compared to untreated controls.
  • Antiviral Mechanism : The antiviral mechanism was explored through molecular docking simulations which indicated that the compound binds effectively to the active site of HIV integrase, suggesting its potential as a lead compound for further development.
  • Enzyme Inhibition : The inhibition of PARP was quantitatively assessed using colorimetric assays. The results indicated that this compound exhibits a high degree of selectivity towards PARP1 over PARP2, making it a candidate for further investigation in cancer therapies where PARP inhibition is beneficial .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Phenyl Ring

2-(2,5-Dimethoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic Acid
  • CAS : 1429903-79-6
  • Molecular Formula: C₁₈H₁₅NO₅
  • Molecular Weight : 325.32 g/mol
  • Key Differences : The 2,5-dimethoxy substitution (vs. 2,4-dimethoxy) alters steric and electronic properties. This positional isomer may exhibit distinct solubility and target affinity due to differences in methoxy group orientation .
2-(2-Fluorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic Acid
  • CAS : 439140-89-3
  • Key Differences : Replacement of methoxy groups with fluorine increases electronegativity and metabolic stability. Fluorine’s small size and strong electron-withdrawing effects could enhance binding to hydrophobic pockets in enzymes .
2-(Pyridin-2-yl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic Acid
  • CAS : 1374407-77-8
  • Molecular Formula : C₁₅H₁₀N₂O₃
  • This modification is significant for kinase inhibitor design .

Core Structure Modifications

Quinoline vs. Isoquinoline Derivatives
  • Example: 2-Oxo-1,2-dihydroquinoline-4-carboxylic acid (CAS 62542-44-3)
  • Key Differences: The quinoline core lacks the fused benzene ring position present in isoquinoline. This affects π-π stacking interactions and molecular planarity, influencing pharmacokinetic properties .
4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic Acids
  • Example : Derivatives reported in Rubus chingii Hu
  • Key Differences : A hydroxyl group at position 4 (vs. carboxylic acid) increases acidity and may enhance antioxidant activity, as seen in natural alkaloids with anti-osteoporosis effects .
Table 1: Comparative Data for Selected Analogs
Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Bioactivity
2-(2,4-Dimethoxyphenyl)-...-4-carboxylic acid - C₁₈H₁₅NO₅ ~325.32* 2,4-Dimethoxyphenyl Likely moderate lipophilicity
2-(2,5-Dimethoxyphenyl)-...-4-carboxylic acid 1429903-79-6 C₁₈H₁₅NO₅ 325.32 2,5-Dimethoxyphenyl ≥95% purity; research scaffold
2-(Pyridin-2-yl)-...-4-carboxylic acid 1374407-77-8 C₁₅H₁₀N₂O₃ 266.25 Pyridin-2-yl Enhanced solubility
2-Oxo-1,2-dihydroquinoline-4-carboxylic acid 62542-44-3 C₁₁H₉NO₃ 203.19 Quinoline core Structural simplicity

*Estimated based on analogs.

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